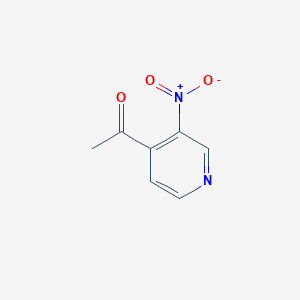

1-(3-Nitropyridin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBPEUKZXRFJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376279 | |

| Record name | 1-(3-nitropyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161871-65-4 | |

| Record name | 1-(3-nitropyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

1-(3-Nitropyridin-4-yl)ethanone, designated with CAS number 161871-65-4, is a functionalized heterocyclic compound belonging to the nitropyridine class of molecules. While specific peer-reviewed literature on this exact compound is limited, its structural motifs—a pyridine ring, a nitro group, and an acetyl moiety—position it as a potentially valuable intermediate in medicinal chemistry and materials science. Pyridine derivatives are ubiquitous in pharmaceuticals, and the presence of a nitro group offers a versatile handle for a variety of chemical transformations, including reduction to an amine or participation in nucleophilic aromatic substitution reactions.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic routes based on established chemical principles, predicted spectroscopic data for characterization, expected reactivity, and potential applications as a building block in the synthesis of bioactive molecules.

Physicochemical and Safety Profile

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161871-65-4 | [2] |

| Molecular Formula | C₇H₆N₂O₃ | [] |

| Molecular Weight | 166.14 g/mol | [] |

| Physical Form | Pale-yellow to yellow-brown to red-brown liquid or semi-solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature, under an inert atmosphere | [2] |

| Density | ~1.318 g/cm³ (predicted) | [] |

| InChI Key | WJBPEUKZXRFJDM-UHFFFAOYSA-N | [] |

Safety and Handling:

This compound is classified as a hazardous substance. The available safety data indicates the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Routes

While a specific, peer-reviewed synthesis for this compound has not been prominently reported, several plausible synthetic strategies can be devised based on established pyridine chemistry.

Proposed Method 1: Friedel-Crafts Acylation of 3-Nitropyridine

A classical approach to aryl ketones is the Friedel-Crafts acylation.[4] However, the direct Friedel-Crafts acylation of pyridine is generally challenging due to the deactivation of the ring by the electronegative nitrogen atom, which can also complex with the Lewis acid catalyst. The presence of an electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution. Despite these challenges, under harsh conditions, acylation may be possible. A proposed reaction is outlined below.

Caption: Proposed Friedel-Crafts acylation of 3-nitropyridine.

Experimental Protocol (Hypothetical):

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., nitrobenzene or dichloroethane) under a nitrogen atmosphere, add 3-nitropyridine.

-

Slowly add acetyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality: The choice of a high-boiling inert solvent and high temperatures is necessary to overcome the significant deactivation of the pyridine ring by both the ring nitrogen and the nitro group.[5] The use of a stoichiometric or excess amount of Lewis acid is standard for Friedel-Crafts acylations.[4]

Proposed Method 2: Acylation via a 4-Substituted-3-Nitropyridine Intermediate

A more plausible and likely higher-yielding approach would involve a nucleophilic substitution or cross-coupling reaction on a pre-functionalized 4-substituted-3-nitropyridine. A potential route starting from 4-chloro-3-nitropyridine is outlined below.

Caption: Proposed synthesis via Stille coupling and hydrolysis.

Experimental Protocol (Hypothetical):

-

To a solution of 4-chloro-3-nitropyridine[6] in an anhydrous, deoxygenated solvent such as toluene, add tributyl(1-ethoxyvinyl)tin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Heat the mixture under reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and treat with an aqueous solution of potassium fluoride to remove tin byproducts. Filter the resulting precipitate.

-

Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Dissolve the crude vinyl ether intermediate in a solvent such as tetrahydrofuran (THF) and treat with aqueous hydrochloric acid.

-

Stir the mixture at room temperature until the hydrolysis is complete.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography to afford this compound.

Causality: The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is often tolerant of a wide range of functional groups. The use of a vinyl ether equivalent as the acetyl group precursor is a common strategy, with the final ketone being revealed upon simple acid hydrolysis.

Predicted Spectroscopic Data for Structural Elucidation

In the absence of published experimental data, the following spectroscopic characteristics are predicted for this compound based on its structure and data from analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons of the acetyl group (~2.6-2.8 ppm).- A doublet for the proton at position 5 of the pyridine ring (~7.5-7.8 ppm).- A doublet for the proton at position 6 of the pyridine ring (~8.8-9.0 ppm).- A singlet for the proton at position 2 of the pyridine ring (~9.1-9.3 ppm). |

| ¹³C NMR | - A signal for the methyl carbon of the acetyl group (~28-32 ppm).- Signals for the pyridine ring carbons (~120-160 ppm).- A signal for the carbonyl carbon (~195-200 ppm). |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone (~1690-1710 cm⁻¹).- Strong absorption bands for the asymmetric and symmetric stretches of the nitro group (~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).- C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 166.- Fragmentation patterns corresponding to the loss of a methyl group (M-15), a nitro group (M-46), and the acetyl group (M-43). |

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three key functional groups: the nitro-substituted pyridine ring and the acetyl group.

Caption: Key reactivity pathways for this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group using various standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or metal-based reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation is fundamental in medicinal chemistry, as the resulting 3-aminopyridine derivative opens up a vast array of subsequent functionalization possibilities, including amide bond formation, diazotization, and participation in the construction of fused heterocyclic systems.

Reactions of the Acetyl Group

The ketone functionality can undergo a range of standard transformations:

-

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Under forcing conditions (e.g., with selenium dioxide), the methyl group can be oxidized to form a glyoxal.

-

Condensation: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in aldol-type condensation reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution. While the 4-position is already substituted, a sufficiently strong nucleophile might displace other groups if present, or under certain conditions, lead to ring-opening or rearrangement reactions.[9]

Potential Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for the synthesis of kinase inhibitors and other biologically active molecules. The 3-aminopyridine moiety, accessible via nitro reduction, is a known hinge-binding motif in many kinase inhibitors.

Caption: Hypothetical workflow for the use in drug discovery.

A plausible drug discovery workflow could involve the initial reduction of the nitro group to an amine. The resulting 1-(3-aminopyridin-4-yl)ethanone is a 1,2-amino-ketone, a versatile precursor for the synthesis of various heterocyclic systems. For instance, condensation with a 1,2-dicarbonyl compound could lead to the formation of a pyrido[3,4-b]pyrazine ring system, a scaffold of interest in medicinal chemistry. Subsequent modifications of this core structure could then be explored to optimize binding to a target protein, such as a kinase.

Conclusion

This compound is a chemical intermediate with significant, albeit largely untapped, potential in organic synthesis, particularly in the realm of drug discovery. While detailed experimental data for this specific molecule is not widely available in the public domain, its synthesis, characterization, and reactivity can be reliably predicted based on fundamental principles of organic chemistry. The strategic placement of its functional groups makes it a valuable starting point for the construction of more complex, biologically active molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this intriguing nitropyridine derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 161871-65-4 [sigmaaldrich.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. mzCloud – 2 Acetylpyridine [mzcloud.org]

- 8. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to 1-(3-Nitropyridin-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary & Core Compound Overview

1-(3-Nitropyridin-4-yl)ethanone (also known as 4-acetyl-3-nitropyridine) is a functionalized heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a pyridine derivative, it incorporates a scaffold prevalent in numerous active pharmaceutical ingredients (APIs). The presence of three key functional groups—a pyridine ring, a nitro group, and a ketone—creates a unique electronic environment that dictates its reactivity and utility as a versatile chemical intermediate.

The pyridine core is strongly electron-deficient, a state exacerbated by the powerful electron-withdrawing properties of both the acetyl group and the nitro group at the C4 and C3 positions, respectively. This electronic profile makes the compound a valuable building block for constructing more complex molecular architectures, particularly through nucleophilic aromatic substitution and transformations of the ketone and nitro moieties. This guide provides a comprehensive analysis of its chemical properties, a validated synthesis protocol, its reactivity profile, and essential safety information for researchers and drug development professionals.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some physical data is available from chemical suppliers, primary literature and safety data sheets often report these fields as "not available," indicating a need for empirical verification in a laboratory setting.[1]

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-nitropyridin-4-yl)ethan-1-one | [2] |

| Synonyms | 4-Acetyl-3-nitropyridine, TPC-PY013 | |

| CAS Number | 161871-65-4 | [2][3] |

| Molecular Formula | C₇H₆N₂O₃ | [2] |

| Molecular Weight | 166.14 g/mol | [2] |

| Appearance | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | 309.8 °C at 760 mmHg | [4] |

| Density | 1.318 g/cm³ | [4] |

Synthesis Pathway: Electrophilic Nitration of 4-Acetylpyridine

Mechanistic Rationale and Synthetic Strategy

The direct nitration of pyridine is notoriously challenging. The nitrogen atom is readily protonated under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), forming a pyridinium cation. This cation is severely deactivated towards electrophilic aromatic substitution, resulting in extremely low yields of the desired nitropyridine.[5]

To overcome this, a highly effective method developed by Katritzky et al. utilizes a less acidic, non-protonating medium.[6] The reaction proceeds by treating the parent pyridine with nitric acid in trifluoroacetic anhydride (TFAA). This generates a potent nitrating agent and avoids the formation of the deactivated pyridinium species. The proposed mechanism involves an initial N-nitration followed by a[7] sigmatropic rearrangement to yield the 3-nitropyridine product.[5][8][9] This specific methodology has been reported to synthesize this compound from 4-acetylpyridine in high yield (>80%).[10]

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Katritzky, A. R., et al. in Organic & Biomolecular Chemistry, 2005.[6]

Materials:

-

4-Acetylpyridine

-

Trifluoroacetic anhydride (TFAA)

-

Concentrated Nitric Acid (cHNO₃)

-

Sodium Metabisulfite (Na₂S₂O₅)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), cool trifluoroacetic anhydride to 0 °C using an ice bath.

-

Substrate Addition: To the cooled TFAA, slowly add 4-acetylpyridine dropwise. Maintain the temperature at 0 °C and stir the resulting mixture for 1 hour.

-

Nitration: Add concentrated nitric acid dropwise to the mixture, ensuring the temperature does not rise above 0 °C. Stir the reaction vigorously at 0 °C for 8 hours.

-

Quenching: Prepare a separate stirred solution of sodium metabisulfite in water at 0 °C. Add the reaction mixture dropwise to this quenching solution. A vigorous reaction may occur. Continue stirring at 0 °C for an additional 1-2 hours after the addition is complete.

-

Neutralization & Extraction: Carefully adjust the pH of the quenched mixture to ~7 using a 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic & Structural Characterization

While a comprehensive, publicly available dataset is scarce, the structural features of this compound allow for the prediction of its key spectroscopic signals. The primary literature from Katritzky et al. contains supplementary NMR data for verification.[6]

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the pyridine protons and one singlet in the aliphatic region for the acetyl methyl protons.

-

H-2 (proton between the nitrogen and nitro group): Expected to be the most downfield singlet due to deshielding from the adjacent ring nitrogen and nitro group.

-

H-6 (proton adjacent to the nitrogen): Expected as a doublet.

-

H-5 (proton adjacent to the acetyl group): Expected as a doublet, coupled to H-6.

-

-CH₃ (acetyl protons): A sharp singlet, typically around 2.6-2.8 ppm.

-

-

¹³C NMR: Seven distinct carbon signals are expected. The carbonyl carbon will be significantly downfield (>190 ppm). The aromatic carbons will appear in the typical 120-160 ppm range, with C-3 and C-4 being highly influenced by the attached nitro and acetyl groups.

-

FT-IR: Key vibrational bands should be observable for:

-

C=O stretch (ketone): Strong absorption around 1700 cm⁻¹.

-

N-O asymmetric stretch (nitro group): Strong absorption around 1530-1550 cm⁻¹.

-

N-O symmetric stretch (nitro group): Strong absorption around 1340-1360 cm⁻¹.

-

C-N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 166.

Reactivity Profile and Chemical Behavior

Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the potent electron-withdrawing capabilities of the C3-nitro and C4-acetyl substituents. This electronic configuration governs the compound's reactivity:

-

High Susceptibility to Nucleophilic Attack: The ring is highly activated towards nucleophilic aromatic substitution (SₙAr). Positions ortho and para to the electron-withdrawing groups (C2, C5, C6) are particularly electrophilic.

-

Nitro Group as a Potential Leaving Group: In some 3-nitropyridine systems, the nitro group itself can be displaced by strong nucleophiles, a reaction facilitated by the presence of other activating groups.[11]

-

Reactivity of the Ketone: The acetyl group can undergo standard ketone chemistry, such as reduction to a secondary alcohol, formation of imines/oximes, or alpha-halogenation, though reaction conditions must be carefully chosen to avoid competing reactions on the sensitive ring.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-amino-4-acetylpyridine), which is a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines.[12]

Logical Reactivity Pathways Diagram

Caption: Potential reactivity pathways for this compound.

Stability and Storage

According to available safety data, no specific data on chemical stability or hazardous reactivity is published.[1] As a standard precaution for nitroaromatic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of heat or ignition.

Safety, Handling, and Toxicological Profile

The safety data sheet (SDS) for this compound indicates a lack of comprehensive toxicological and ecological data.[1] Therefore, the compound should be handled with the standard precautions applicable to new chemical entities of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves, and a lab coat. If dust or aerosol formation is possible, use a full-face respirator.[1]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

References

- 1. echemi.com [echemi.com]

- 2. 1-(3-NITROPYRIDIN-4-YL)ETHAN-1-ONE | CAS 161871-65-4 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. Cas 161871-65-4,1-(3-NITRO-4-PYRIDINYL)-ETHANONE | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1-[1-(3-Nitro-4-pyridinyl)piperidin-3-yl]ethanone | C12H15N3O3 | CID 63845143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nva.sikt.no [nva.sikt.no]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.org [mdpi.org]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitropyridin-4-yl)ethanone, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both a nitro group and an acetyl group, imparts a unique electronic profile and reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the acetyl group activates the pyridine ring towards certain chemical transformations, while also presenting opportunities for functional group manipulation. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₆N₂O₃ and a molecular weight of approximately 166.14 g/mol , is typically a pale-yellow to yellow-brown liquid or semi-solid at room temperature.

Structural Elucidation

The molecular structure consists of a pyridine ring with an acetyl group at position 4 and a nitro group at position 3. The presence of these two electron-withdrawing groups significantly influences the electron density distribution within the pyridine ring, affecting its reactivity and spectroscopic properties.

While a definitive crystal structure is not publicly available, the molecular geometry can be predicted using computational modeling. The pyridine ring is planar, and the acetyl and nitro groups will have preferred orientations relative to the ring to minimize steric hindrance and optimize electronic interactions. The C-N bonds of the nitro group and the C-C bond of the acetyl group are expected to lie in or close to the plane of the pyridine ring.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum would be expected to show three signals corresponding to the protons on the pyridine ring. The proton at position 2 would likely be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atom and the nearby nitro group. The protons at positions 5 and 6 would also exhibit characteristic shifts and coupling patterns. A singlet corresponding to the three protons of the acetyl group's methyl moiety would be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbonyl carbon of the acetyl group would appear significantly downfield. The carbons of the pyridine ring would have chemical shifts influenced by the nitrogen atom and the electron-withdrawing substituents. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present. Key expected vibrations include:

-

C=O stretching of the ketone at approximately 1680-1700 cm⁻¹.

-

Asymmetric and symmetric stretching of the nitro group (NO₂) typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl and nitro groups.

A summary of key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 161871-65-4 | [1][2][3][][5][6][7] |

| Molecular Formula | C₇H₆N₂O₃ | [1][] |

| Molecular Weight | 166.14 g/mol | [] |

| Physical Form | Pale-yellow to yellow-brown liquid or semi-solid | |

| IUPAC Name | This compound | [1] |

| SMILES | CC(=O)C1=C(C=NC=C1)--INVALID-LINK--=O | [1] |

| InChI Key | WJBPEUKZXRFJDM-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is through the direct nitration of 4-acetylpyridine[8][9][10]. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, specific conditions can achieve nitration.

The Katritzky Nitration Protocol

A highly effective method for the nitration of pyridines was developed by Alan R. Katritzky and his team, and this procedure has been successfully applied to the synthesis of this compound with a reported yield of over 80%[8][9][10]. The reaction utilizes a potent nitrating agent generated in situ from nitric acid and trifluoroacetic anhydride.

The underlying principle of this methodology involves the initial activation of the pyridine nitrogen, which facilitates the subsequent electrophilic attack of the nitronium ion (NO₂⁺). The trifluoroacetic anhydride plays a crucial role in generating the highly reactive nitrating species.

Detailed Experimental Protocol (Adapted from Katritzky et al.[9][10])

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves strong acids and anhydrides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool trifluoroacetic anhydride to 0°C using an ice bath.

-

Addition of Starting Material: Slowly add 4-acetylpyridine to the cooled trifluoroacetic anhydride with continuous stirring.

-

Formation of Nitrating Agent: Add concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup:

-

Carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench the excess nitrating agent.

-

Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Potential Applications in Drug Development

The presence of the nitro and acetyl groups on the pyridine ring makes this compound a versatile intermediate for further chemical modifications.

As a Synthetic Intermediate

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, SnCl₂/HCl). This introduces a key functional group for further derivatization, such as amide bond formation, which is prevalent in many drug molecules.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of both the nitro and acetyl groups can activate the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles at specific positions.

-

Modification of the Acetyl Group: The ketone functionality of the acetyl group is a versatile handle for a wide range of chemical transformations, including:

-

Condensation reactions: It can participate in aldol or Claisen-Schmidt condensations to form chalcone-like structures, which are known scaffolds for various biological activities.

-

Reductions: The ketone can be reduced to a secondary alcohol, which can be further functionalized.

-

Oxidations: Baeyer-Villiger oxidation can convert the ketone into an ester.

-

While there is no direct evidence in the public domain for the use of this compound in specific drug development programs, its structural motifs are present in various biologically active compounds. For instance, nitropyridine derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents[11]. The acetylpyridine scaffold is also found in molecules with diverse pharmacological properties. Therefore, this compound serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a synthetically accessible and reactive intermediate with significant potential in medicinal chemistry. Its preparation via the Katritzky nitration of 4-acetylpyridine is an efficient process. The strategic placement of the nitro and acetyl groups on the pyridine ring provides multiple avenues for chemical modification, enabling the construction of diverse and complex molecular architectures. Although specific applications in drug development are not yet widely reported, its value as a versatile building block for the synthesis of novel bioactive compounds is clear. Further exploration of the reactivity and biological activity of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

- 1. 1-(3-NITROPYRIDIN-4-YL)ETHAN-1-ONE | CAS 161871-65-4 [matrix-fine-chemicals.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 6. scbt.com [scbt.com]

- 7. This compound | China | Manufacturer | Shanghai Rlavie Technology Co ltd [m.chemicalbook.com]

- 8. Preparation of nitropyridines by nitration of pyridines with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3-nitropyridin-4-yl)ethanone, a key building block in pharmaceutical and agrochemical research. The document is structured to provide not only detailed, step-by-step experimental protocols but also a deep dive into the mechanistic rationale and strategic considerations behind the synthesis. We will explore two primary, field-proven routes: a direct, high-yield nitration of 4-acetylpyridine and a more traditional, multi-step approach via a pyridine N-oxide intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering actionable insights and robust, citable methodologies to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

This compound (CAS 161871-65-4) is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] The presence of the nitro group, a powerful electron-withdrawing group, and the acetyl moiety makes it a versatile intermediate for a variety of cross-coupling reactions and further functionalization. The inherent electronic properties of the pyridine ring, however, present unique challenges for regioselective synthesis. The pyridine nitrogen acts as a deactivating group towards electrophilic aromatic substitution, making direct nitration significantly more challenging than with benzene analogues.

This guide will dissect two principal synthetic strategies to overcome these challenges:

-

Pathway A: Direct Nitration. A highly efficient, one-pot synthesis involving the direct nitration of 4-acetylpyridine. This modern approach offers high yields but requires careful control of reaction conditions.

-

Pathway B: The N-Oxide Route. A classic and reliable multi-step pathway that involves the initial activation of the pyridine ring through N-oxidation, followed by nitration and subsequent deoxygenation. While longer, this route offers excellent regiocontrol and is often more tolerant of a wider range of substrates.

The choice between these pathways will depend on the specific requirements of the research, including scale, available reagents, and the need for stringent purity.

Pathway A: Direct Electrophilic Nitration of 4-Acetylpyridine

This pathway represents the most efficient route to this compound, leveraging a potent nitrating system to overcome the deactivated nature of the pyridine ring. The key to this approach is the in-situ generation of a highly reactive nitrating agent from nitric acid and trifluoroacetic anhydride (TFAA).

Mechanistic Rationale

Direct nitration of pyridine with standard mixed acids (HNO₃/H₂SO₄) is notoriously difficult and often requires harsh conditions, leading to low yields. The Katritzky method utilizes trifluoroacetic anhydride to activate the nitric acid.[2][3] TFAA reacts with nitric acid to form trifluoroacetyl nitrate, which is in equilibrium with the highly electrophilic dinitrogen pentoxide (N₂O₅). This powerful nitrating species can effectively react with the electron-deficient pyridine ring. The acetyl group at the 4-position is a meta-director, thus favoring the introduction of the nitro group at the 3-position.

Caption: Simplified mechanism of direct nitration.

Experimental Protocol: Direct Nitration

This protocol is adapted from the work of Katritzky, A. R., et al.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylpyridine (1.0 eq).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (4.2 eq) to the stirred solution.

-

Nitration: Add concentrated nitric acid (65%, 2.1 eq) dropwise to the mixture, ensuring the temperature remains at 0 °C. Stir the reaction mixture at this temperature for 8 hours.

-

Quenching: Prepare a solution of sodium metabisulfite (1.0 eq) in water at 0 °C. Slowly and carefully add the reaction mixture to the stirred bisulfite solution. Continue stirring at 0 °C for an additional 16 hours.

-

Work-up: Adjust the pH of the solution to 6-7 using a 1 M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary: Pathway A

| Parameter | Value | Reference |

| Starting Material | 4-Acetylpyridine | [4] |

| Key Reagents | Nitric Acid, Trifluoroacetic Anhydride | [4] |

| Temperature | 0 °C | [4] |

| Reaction Time | 8 hours (nitration), 16 hours (quench) | [4] |

| Reported Yield | 83% | [4] |

Pathway B: The N-Oxide Mediated Synthesis

This classical approach involves a three-step sequence: N-oxidation of the starting material, nitration of the activated intermediate, and subsequent deoxygenation to yield the final product. This method is highly reliable and provides excellent regioselectivity.

Caption: Overview of the N-Oxide synthesis pathway.

Step 1: N-Oxidation of 4-Acetylpyridine

Mechanistic Rationale: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation. The resulting N-oxide is a crucial intermediate; the N-O bond can donate electron density into the ring through resonance, thereby activating the 2- and 4-positions towards electrophilic attack.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-acetylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) portion-wise to the solution.

-

Reaction: Stir the mixture at reflux for 16 hours.

-

Isolation: Cool the reaction mixture and add diethyl ether to precipitate the product.

-

Purification: Collect the solid by filtration and wash with diethyl ether to yield 4-acetylpyridine N-oxide.

Step 2: Nitration of 4-Acetylpyridine N-oxide

Mechanistic Rationale: The N-oxide group strongly activates the 4-position for electrophilic substitution. However, since this position is already occupied by the acetyl group, the directing influence of the N-oxide extends to the 2- and 6-positions. The acetyl group, being a deactivating meta-director, will direct the incoming electrophile to the 3- and 5-positions. The combination of these directing effects strongly favors nitration at the 3-position. A standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid is sufficient for this activated substrate.[5][6]

Experimental Protocol:

-

Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath and slowly add fuming nitric acid.

-

Reaction Setup: Add 4-acetylpyridine N-oxide (1.0 eq) to a three-necked flask and heat to 60 °C.

-

Nitration: Add the prepared nitrating mixture dropwise to the heated N-oxide. After the addition, heat the reaction mixture to 125-130 °C for 3 hours.

-

Quenching: Cool the reaction mixture and pour it onto crushed ice.

-

Work-up: Carefully neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8.

-

Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude 4-acetyl-3-nitropyridine N-oxide.

Step 3: Deoxygenation of 4-Acetyl-3-nitropyridine N-oxide

Mechanistic Rationale: The final step is the removal of the N-oxide oxygen. Several reagents can accomplish this, with phosphorus trichloride (PCl₃) being a common and effective choice. The phosphorus(III) center is oxophilic and readily abstracts the oxygen atom from the N-oxide, resulting in the desired pyridine and phosphoryl chloride. This reaction is typically clean and high-yielding.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 4-acetyl-3-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath and add phosphorus trichloride (PCl₃, >1.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Slowly pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.

-

Work-up: Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.

Product Characterization

The final product, this compound, is typically an oil or a low-melting solid. Proper characterization is essential to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.14 g/mol |

| Appearance | Pale-yellow to yellow-brown liquid or semi-solid |

| CAS Number | 161871-65-4 |

Conclusion and Future Perspectives

This guide has detailed two robust and validated pathways for the synthesis of this compound. The direct nitration method by Katritzky and co-workers offers a highly efficient and atom-economical route, making it ideal for large-scale synthesis, provided the reaction conditions are carefully controlled.[4] The N-oxide pathway, while longer, is a classic and reliable method that offers excellent regiocontrol and may be more suitable for smaller-scale, discovery-focused research where substrate variability is a concern. The choice of synthetic route is a critical decision in any research and development program, and the information presented herein provides the necessary technical and theoretical foundation for making an informed choice.

References

1-(3-Nitropyridin-4-yl)ethanone IUPAC name

An In-depth Technical Guide: 1-(3-Nitropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, outlines a plausible synthetic pathway with mechanistic rationale, and discusses its strategic importance in the context of drug discovery. Emphasis is placed on the compound's functional group reactivity, which serves as a versatile platform for molecular elaboration. Detailed safety protocols and predicted spectroscopic data are also presented to equip researchers with the necessary information for its effective and safe utilization in a laboratory setting.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a nitro group at the C3 position and an acetyl group at the C4 position. This unique arrangement of an electron-withdrawing nitro group and a reactive ketone moiety makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Preferred IUPAC Name | 1-(3-nitropyridin-4-yl)ethan-1-one | [1] |

| Synonyms | 1-(3-nitro-4-pyridinyl)ethanone | [2] |

| CAS Number | 161871-65-4 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | [4] |

| InChI Key | WJBPEUKZXRFJDM-UHFFFAOYSA-N | [1][] |

| SMILES | CC(=O)C1=C(C=NC=C1)--INVALID-LINK--=O |[1] |

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Pale-yellow to yellow-brown liquid or semi-solid | [4] |

| Density | 1.318 g/cm³ | [] |

| Purity | ≥97% | [4] |

| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [4][6][7] |

| Shipping Temperature | Room Temperature | |

Plausible Synthetic Route and Mechanistic Rationale

While numerous proprietary methods exist for the synthesis of nitropyridine derivatives, a general and instructive approach can be conceptualized based on established principles of heterocyclic chemistry. A plausible route involves the nitration of a suitable pyridine precursor.

Proposed Synthesis: Nitration of 4-Acetylpyridine

The direct nitration of 4-acetylpyridine presents a straightforward, albeit challenging, pathway. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. Furthermore, the acetyl group is a meta-directing deactivator. However, under harsh nitrating conditions (e.g., fuming nitric acid and sulfuric acid), substitution can be forced. The nitro group is directed to the 3-position, beta to both the ring nitrogen and the acetyl group.

Causality in Experimental Design:

-

Reagents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for attacking the deactivated pyridine ring.

-

Temperature Control : The reaction is highly exothermic and must be performed at low temperatures (e.g., 0-10 °C) during the addition of reagents to prevent runaway reactions and the formation of undesired byproducts. The mixture is then carefully heated to drive the reaction to completion.

-

Work-up : The reaction is quenched by pouring it onto ice, followed by careful neutralization with a base (e.g., sodium carbonate or ammonium hydroxide). This step is critical for precipitating the product and neutralizing the strong acids. The crude product can then be purified by recrystallization or column chromatography.

References

An In-Depth Technical Guide to the Physical Properties of 4-Acetyl-3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical properties of 4-acetyl-3-nitropyridine. This document is designed to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. The following sections provide a detailed exploration of the synthesis and physical characterization of this compound, underpinned by rigorous scientific principles and practical, field-proven insights. Our aim is to not only present data but to also elucidate the causality behind experimental choices, ensuring a self-validating and trustworthy guide.

Introduction to 4-Acetyl-3-Nitropyridine

4-Acetyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of the acetyl and nitro groups on the pyridine ring imparts unique electronic properties, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding its physical properties is paramount for its effective handling, characterization, and utilization in further synthetic transformations.

This guide provides the known physical properties of 4-acetyl-3-nitropyridine, detailed experimental protocols for their determination, and insights into the interpretation of its spectral data.

Synthesis of 4-Acetyl-3-Nitropyridine

The primary route for the synthesis of 4-acetyl-3-nitropyridine is through the nitration of 4-acetylpyridine. A notable method is described by Katritzky et al., which utilizes a mixture of nitric acid and trifluoroacetic anhydride.[1] This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the pyridine ring.

The reaction mechanism involves the in situ formation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride. The electron-withdrawing nature of the acetyl group at the 4-position directs the incoming nitro group to the 3-position.

Caption: Synthetic workflow for 4-acetyl-3-nitropyridine.

Physical Properties of 4-Acetyl-3-Nitropyridine

Precise experimental data for all physical properties of 4-acetyl-3-nitropyridine are not widely available in public literature. The following table summarizes the available data and provides estimated values based on closely related compounds for properties that have not been experimentally determined.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆N₂O₃ | Calculated |

| Molecular Weight | 166.14 g/mol | Calculated |

| Melting Point | Not explicitly reported. | Predicted to be a solid at room temperature based on related nitro- and acetyl-pyridines. For instance, 4-amino-3-nitropyridine has a melting point of 203-207 °C, while 4-acetylpyridine is a liquid at room temperature with a melting point of 13-16 °C.[2] |

| Boiling Point | Not reported. | Expected to be significantly higher than that of 4-acetylpyridine (212 °C) due to the increased molecular weight and polarity from the nitro group. |

| Solubility | Not explicitly reported. | Predicted to be soluble in common organic solvents like chloroform, ethyl acetate, and acetone, based on the solubility of 4-acetylpyridine.[2] |

Spectral Data and Characterization

The structural elucidation of 4-acetyl-3-nitropyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group. Due to the electron-withdrawing effects of the nitro and acetyl groups, the pyridine protons are expected to be shifted downfield.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. It is expected to show seven distinct signals: five for the pyridine ring carbons and two for the acetyl group (one for the carbonyl carbon and one for the methyl carbon). The carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. Expected vibrational frequencies include:

-

C=O stretch (acetyl group): Around 1700 cm⁻¹

-

N-O asymmetric stretch (nitro group): Around 1530 cm⁻¹

-

N-O symmetric stretch (nitro group): Around 1350 cm⁻¹

-

C-H stretches (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z ratio corresponding to the molecular weight of 4-acetyl-3-nitropyridine (166.14 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.

Experimental Protocols for Physical Property Determination

The following section details standardized, self-validating protocols for determining the key physical properties of a novel compound like 4-acetyl-3-nitropyridine. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The Thiele tube method is a classic and reliable technique for this determination.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or a piece of tubing, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and capillary tube in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Caption: Workflow for melting point determination.

Boiling Point Determination (Micro-scale)

Rationale: For small quantities of a liquid, a micro-boiling point determination is necessary. This method relies on trapping a small bubble of air in an inverted capillary, which acts as a nucleus for boiling.

Protocol:

-

Sample Preparation: Place a few drops of the liquid sample into a small test tube or a melting point capillary tube.

-

Apparatus Setup: Place a smaller, inverted capillary tube (sealed at one end) into the sample tube.

-

Heating: Attach the sample tube to a thermometer and heat it in a Thiele tube as described for the melting point determination.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for purification (recrystallization), reaction setup, and formulation. A systematic approach is used to determine qualitative solubility.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, known amount of the compound (e.g., 10 mg).

-

Observation at Room Temperature: Agitate the mixture and observe if the solid dissolves completely.

-

Heating: If the compound is not soluble at room temperature, gently heat the mixture to determine if solubility increases with temperature.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Caption: Workflow for qualitative solubility determination.

Spectroscopic Analysis Protocols

Rationale: Spectroscopic methods provide the fundamental data for structural elucidation. Standardized procedures ensure high-quality, interpretable spectra.

-

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-acetyl-3-nitropyridine. Based on the properties of related nitro and acetyl-pyridines, it should be considered potentially harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of 4-acetyl-3-nitropyridine, grounded in available literature and predictive science. While some experimental data remains to be fully elucidated, the provided protocols and comparative data offer a solid foundation for researchers. The synthesis and characterization of this molecule are crucial steps in the development of new chemical entities, and a thorough understanding of its physical properties is indispensable for this endeavor.

References

Navigating the Synthesis and Handling of 1-(3-Nitropyridin-4-yl)ethanone: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutics. 1-(3-Nitropyridin-4-yl)ethanone, a seemingly simple heterocyclic ketone, represents a potent bifunctional building block with significant potential in drug discovery. Its unique electronic architecture, characterized by an electron-withdrawing nitro group and a reactive acetyl moiety on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3]

This guide provides an in-depth technical overview of the safety, handling, and synthetic utility of this compound, designed for researchers, scientists, and drug development professionals. The content herein is curated to move beyond rudimentary safety data, offering insights into the causality behind experimental choices and providing a framework for its confident and safe application in the laboratory.

Section 1: Comprehensive Hazard Assessment and Risk Mitigation

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted based on its structural motifs: a nitropyridine core. The primary hazards are associated with potential skin and eye irritation, and the general risks posed by nitroaromatic compounds.

GHS Hazard Profile (Inferred)

Based on data for similar compounds and general chemical principles, the following GHS classifications should be considered as a precautionary measure:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |

This table represents an inferred hazard profile and should be treated as a guideline. Always refer to the supplier-specific Safety Data Sheet (SDS) before handling.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent inhalation of any potential dust or vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the workspace.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

A comprehensive PPE regimen is non-negotiable when working with this compound.

Caption: Mandatory PPE for handling this compound.

Section 2: Prudent Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Dispensing and Weighing

-

Solid Form: If the compound is a solid, weighing should be conducted in a fume hood or a balance enclosure to avoid inhalation of fine particulates.

-

Solution Form: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage Conditions

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents. While specific stability data is limited, it is prudent to protect the compound from prolonged exposure to light to prevent potential photodegradation, a known issue with some nitroaromatic compounds.[4]

Section 3: Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be reduced to an amine, a key handle for further derivatization. The acetyl group offers a site for a variety of carbonyl chemistry.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nitro group at the 3-position of the pyridine ring, while not as activating as a 2- or 4-nitro group, still facilitates nucleophilic attack at positions 2 and 6. However, the most significant reactivity is often observed at the 4-position, where a suitable leaving group would be readily displaced. In the case of this compound, while there is no leaving group at the 2 or 6 positions, the understanding of this reactivity is crucial when planning multi-step syntheses where the pyridine core might be further functionalized. Research on related 3-nitropyridines has shown that the nitro group itself can sometimes be displaced by strong nucleophiles, particularly sulfur nucleophiles.[5]

Reduction of the Nitro Group

A pivotal transformation in the use of this compound as a synthetic intermediate is the reduction of the nitro group to an amine. This conversion opens up a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization.

Experimental Protocol: Reduction of the Nitro Group

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude 1-(3-Aminopyridin-4-yl)ethanone.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic pathway for the reduction of the nitro group.

Applications in Kinase Inhibitor Synthesis

The 3-aminopyridine scaffold, readily accessible from this compound, is a privileged structure in the design of kinase inhibitors.[1][6][7] The amino group serves as a crucial hydrogen bond donor/acceptor, while the pyridine nitrogen can interact with the hinge region of the kinase active site. The acetyl group can be further elaborated to introduce additional binding elements. For example, the amino group can be acylated with a variety of carboxylic acids to explore structure-activity relationships (SAR).

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound and its derivatives.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a standard method for purity assessment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the compound and its derivatives. Electrospray ionization (ESI) in positive mode is typically effective for these nitrogen-containing compounds.[8][9][10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitro and acetyl groups.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ketone and the asymmetric and symmetric stretches of the N-O bonds of the nitro group.

Section 5: Emergency Procedures and Waste Disposal

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. If the spill is minor, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. For large spills, or if you are not equipped to handle the situation, evacuate the laboratory and contact your institution's emergency response team.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste. Collect all solid and liquid waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. While it presents certain handling challenges inherent to nitroaromatic compounds, a thorough understanding of its reactivity and a commitment to rigorous safety protocols will enable its effective and safe use in drug discovery and development programs. By leveraging its unique chemical functionalities, researchers can continue to explore new chemical space and advance the development of novel therapeutics.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Synthesis of 1-(3-Nitropyridin-4-yl)ethanone: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Key Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its place in the pharmacopeia. Within this privileged class of heterocycles, 1-(3-nitropyridin-4-yl)ethanone has emerged as a particularly valuable starting material. Its strategic placement of a nitro group, an acetyl moiety, and the pyridine nitrogen atom creates a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis of this compound, offering a detailed, field-proven protocol and a discussion of the underlying chemical principles that govern its formation. Understanding the nuances of its synthesis is paramount for researchers aiming to leverage this key intermediate in the discovery and development of next-generation pharmaceuticals. Nitropyridine derivatives are significant in a wide array of chemical processes and are integral to the creation of numerous Active Pharmaceutical Ingredients (APIs)[1].

The Synthetic Blueprint: From a Readily Available Precursor to a High-Value Intermediate

The most direct and efficient pathway to this compound commences with the commercially available and structurally simpler precursor, 1-(pyridin-4-yl)ethanone. The core of the synthetic strategy lies in the regioselective nitration of the pyridine ring. This transformation, while conceptually straightforward, requires a nuanced understanding of pyridine's electronic nature to achieve the desired 3-nitro substitution pattern.

Causality in Experimental Design: Overcoming the Challenges of Pyridine Nitration

Pyridine is an electron-deficient heterocycle, a characteristic that deactivates it towards electrophilic aromatic substitution reactions like nitration. Furthermore, the nitrogen atom is prone to protonation or coordination with Lewis acids under typical nitrating conditions, which further deactivates the ring and can direct substitution to the meta-position (C3 and C5). However, the presence of the acetyl group at the 4-position, while electron-withdrawing, can influence the regioselectivity of the nitration.

A well-established and effective method for the nitration of substituted pyridines involves the use of a potent nitrating system, such as nitric acid in trifluoroacetic anhydride[1]. This combination generates a highly reactive nitrating species, trifluoroacetyl nitrate, which is capable of nitrating even deactivated aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) or a related electrophilic species attacks the pyridine ring. The substitution occurs preferentially at the 3-position due to the directing effects of the pyridine nitrogen and the acetyl group.

Experimental Protocol: A Step-by-Step Guide to the Synthesis of this compound

This protocol is adapted from the general procedure described by Katritzky et al. for the nitration of substituted pyridines[1].

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 1-(Pyridin-4-yl)ethanone | C₇H₇NO | 121.14 | ≥98% |

| Trifluoroacetic anhydride | (CF₃CO)₂O | 210.03 | ≥99% |

| Nitric acid (fuming) | HNO₃ | 63.01 | ≥90% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(pyridin-4-yl)ethanone (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Preparation of the Nitrating Agent: In a separate, dry flask, carefully add fuming nitric acid (1.1 eq) to trifluoroacetic anhydride (3.0 eq) at 0 °C. Caution: This mixture is highly corrosive and reactive. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

-

Addition of the Nitrating Agent: Slowly add the freshly prepared nitrating mixture to the solution of 1-(pyridin-4-yl)ethanone via the dropping funnel over a period of 30 minutes, maintaining the internal temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases, ensuring the pH of the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Expected Yield: Based on similar nitration reactions of substituted pyridines, a moderate to good yield can be expected[1].

Mechanistic Insights: Visualizing the Synthetic Transformation